
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide, also known as CFTR modulator, is a chemical compound that has been extensively researched for its potential therapeutic applications. CFTR modulator is a small molecule that is designed to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
作用机制
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator works by binding to the this compound protein and correcting its function. The this compound protein is a chloride channel that regulates the flow of salt and water in and out of cells. In CF patients, the this compound protein is defective, leading to a buildup of thick, sticky mucus in the lungs and other organs. This compound modulator is designed to bind to the this compound protein and correct its function, leading to improved salt and water transport and a reduction in mucus buildup.
Biochemical and Physiological Effects:
This compound modulator has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in CF patients. In clinical trials, this compound modulator has been shown to increase the amount of chloride ions transported across the cell membrane, leading to improved hydration of the airway surface and a reduction in mucus buildup. This compound modulator has also been shown to improve pancreatic function in CF patients, leading to improved digestion and absorption of nutrients.
实验室实验的优点和局限性
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for the this compound protein. However, this compound modulator also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound modulator also has a short half-life, which can limit its effectiveness in long-term treatment regimens.
未来方向
There are several future directions for 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator research, including the development of new this compound modulators with improved pharmacokinetic properties and the investigation of this compound modulator in combination with other CF therapies. Additionally, this compound modulator research may also focus on the development of personalized treatment regimens based on the specific genetic mutations present in individual CF patients.
合成方法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate in the presence of sodium hydride to form 2-(2-chloro-6-fluorophenyl)acetate. The second step involves the reaction of 2-(2-chloro-6-fluorophenyl)acetate with cyclopropylamine in the presence of potassium carbonate to form 2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide. The final step involves the reaction of 2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide with 2-(2-bromoacetyl)thiophene in the presence of potassium carbonate to form this compound modulator.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator has been extensively researched for its potential therapeutic applications in cystic fibrosis (CF) patients. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that clogs the airways and makes it difficult to breathe. This compound modulator is designed to target the underlying cause of CF by restoring the function of the this compound protein, which is defective in CF patients.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-14(19,9-5-6-9)8-17-13(18)7-10-11(15)3-2-4-12(10)16/h2-4,9,19H,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVQTGSPAIRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

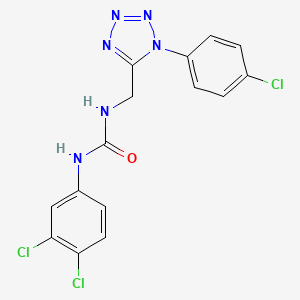
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
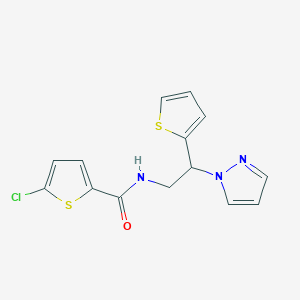
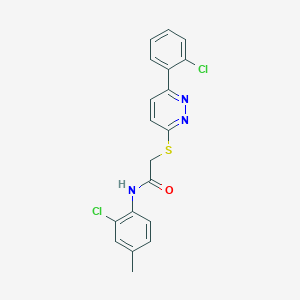


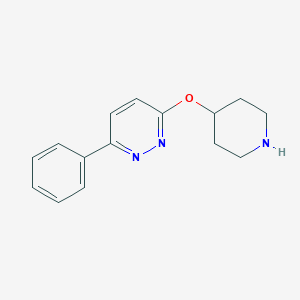
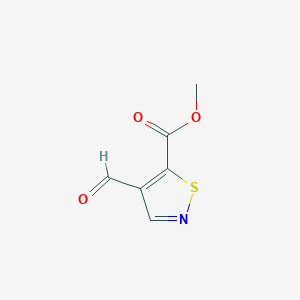
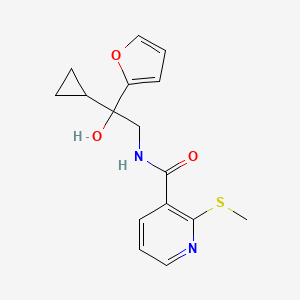

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)
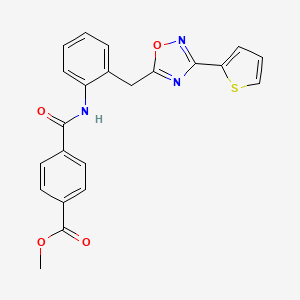
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B2620958.png)
